N,1-Dimethoxy-N-methylcyclopropane-1-carboxamide
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Overview
Description
N,1-Dimethoxy-N-methylcyclopropane-1-carboxamide (DMCX) is a cyclopropane derivative that has been extensively studied for its potential use in scientific research. DMCX is a non-opioid analgesic that has been shown to produce antinociceptive effects in animal models.
Mechanism Of Action
The mechanism of action of N,1-Dimethoxy-N-methylcyclopropane-1-carboxamide is not fully understood. It has been proposed that N,1-Dimethoxy-N-methylcyclopropane-1-carboxamide acts as a sodium channel blocker, which reduces the excitability of neurons and produces antinociceptive effects. N,1-Dimethoxy-N-methylcyclopropane-1-carboxamide has also been shown to activate the GABAergic system, which may contribute to its analgesic effects.
Biochemical And Physiological Effects
N,1-Dimethoxy-N-methylcyclopropane-1-carboxamide has been shown to produce antinociceptive effects in animal models. It has also been shown to reduce inflammation in animal models of inflammatory pain. N,1-Dimethoxy-N-methylcyclopropane-1-carboxamide has a short half-life and is rapidly metabolized in the liver. It does not accumulate in the body and does not produce any known toxic effects.
Advantages And Limitations For Lab Experiments
N,1-Dimethoxy-N-methylcyclopropane-1-carboxamide has several advantages for use in lab experiments. It is a non-opioid analgesic that produces antinociceptive effects without the side effects associated with opioid analgesics. It has a short half-life and is rapidly metabolized, which makes it easy to control in lab experiments. However, N,1-Dimethoxy-N-methylcyclopropane-1-carboxamide has limitations in terms of its potency and selectivity. It may not be effective in all types of pain and may produce off-target effects.
Future Directions
There are several future directions for the study of N,1-Dimethoxy-N-methylcyclopropane-1-carboxamide. Further research is needed to fully understand the mechanism of action of N,1-Dimethoxy-N-methylcyclopropane-1-carboxamide and its potential use in the treatment of different types of pain. The development of more potent and selective analogs of N,1-Dimethoxy-N-methylcyclopropane-1-carboxamide may lead to the discovery of new non-opioid analgesics. The use of N,1-Dimethoxy-N-methylcyclopropane-1-carboxamide in combination with other analgesics may also be explored to enhance its analgesic effects.
Scientific Research Applications
N,1-Dimethoxy-N-methylcyclopropane-1-carboxamide has been studied for its potential use as a non-opioid analgesic. Animal studies have shown that N,1-Dimethoxy-N-methylcyclopropane-1-carboxamide produces antinociceptive effects without the side effects associated with opioid analgesics. N,1-Dimethoxy-N-methylcyclopropane-1-carboxamide has also been studied for its potential use in the treatment of neuropathic pain and inflammatory pain.
properties
CAS RN |
136732-30-4 |
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Product Name |
N,1-Dimethoxy-N-methylcyclopropane-1-carboxamide |
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
N,1-dimethoxy-N-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C7H13NO3/c1-8(11-3)6(9)7(10-2)4-5-7/h4-5H2,1-3H3 |
InChI Key |
BKZMVQGTOPFVQE-UHFFFAOYSA-N |
SMILES |
CN(C(=O)C1(CC1)OC)OC |
Canonical SMILES |
CN(C(=O)C1(CC1)OC)OC |
synonyms |
Cyclopropanecarboxamide, N,1-dimethoxy-N-methyl- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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